Cas no 115574-30-6 (5-(imidazol-1-yl-phenyl-methyl)-2-methyl-3H-benzoimidazole)

5-(imidazol-1-yl-phenyl-methyl)-2-methyl-3H-benzoimidazole structure
115574-30-6 structure
Product Name:5-(imidazol-1-yl-phenyl-methyl)-2-methyl-3H-benzoimidazole
CAS-nummer:115574-30-6
MF:C18H16N4
MW:288.34644317627
CID:155336
PubChem ID:71330
Update Time:2025-04-19

5-(imidazol-1-yl-phenyl-methyl)-2-methyl-3H-benzoimidazole Chemische en fysische eigenschappen

Naam en identificatie

    • 5-(imidazol-1-yl-phenyl-methyl)-2-methyl-3H-benzoimidazole
    • 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole
    • ( inverted exclamation markA)-5-(a-imidazol-1-ylbenzyl)-2-methylbenzimidazole
    • Irtemazol
    • Irtemazole
    • Irtemazolum
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+)-
    • Q27273833
    • (+/-)-5-(.ALPHA.-IMIDAZOL-1-YLBENZYL)-2-METHYLBENZIMIDAZOLE
    • 115574-30-6
    • (+-)-5-(alpha-Imidazol-1-ylbenzyl)-2-methylbenzimidazole
    • UNII-AAK27WY74I
    • UNII-ZPE7CM7FNG
    • Irtemazole, (+)-
    • 129369-64-8
    • R 60844
    • IRTEMAZOLE [USAN]
    • SCHEMBL636285
    • 5-((1H-imidazol-1-yl)(phenyl)methyl)-2-methyl-1H-benzo[d]imidazole
    • 115576-85-7
    • NS00120936
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+-)-
    • AKOS030530803
    • 115576-86-8
    • 1H-BENZIMIDAZOLE, 6-(1H-IMIDAZOL-1-YLPHENYLMETHYL)-2-METHYL-
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (-)-
    • UNII-BZ8GV6SK6H
    • IRTEMAZOLE [INN]
    • CHEMBL2105112
    • Irtemazolum [INN-Latin]
    • BZ8GV6SK6H
    • R-60844
    • Irtemazole, (-)-
    • Irtemazol [INN-Spanish]
    • ZPE7CM7FNG
    • 5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole
    • D04617
    • Irtemazole (USAN/INN)
    • Irtemazole [USAN:INN:BAN]
    • R60844
    • 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-2-methyl-1H-benzimidazole
    • DTXSID80869596
    • 1H-BENZIMIDAZOLE, 5-(1H-IMIDAZOL-1-YLPHENYLMETHYL)-2-METHYL-, (+/-)-
    • 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-
    • AAK27WY74I
    • TS-08734
    • Inchi: 1S/C18H16N4/c1-13-20-16-8-7-15(11-17(16)21-13)18(22-10-9-19-12-22)14-5-3-2-4-6-14/h2-12,18H,1H3,(H,20,21)
    • InChI-sleutel: DCGOMTSIZLGUOK-UHFFFAOYSA-N
    • LACHT: N1(C=NC=C1)C(C1C=CC=CC=1)C1=CC=C2C(=C1)NC(C)=N2

Berekende eigenschappen

  • Exacte massa: 288.13700
  • Monoisotopische massa: 288.137
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 368
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 46.5A^2
  • XLogP3: 3.3

Experimentele eigenschappen

  • Dichtheid: 1.24
  • Kookpunt: 554°Cat760mmHg
  • Vlampunt: 288.9°C
  • Brekindex: 1.684
  • PSA: 46.50000
  • LogboekP: 3.70550

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